Echinocandin B

Description

This compound has been reported in Streptomyces, Aspergillus spinulosporus, and Aspergillus nidulans with data available.

a cyclic hexapeptide echinocandin antibiotic isolated from Aspergillus nidulans var. echinulatus with specific anti-yeast activity; inhibits beta-1,3-glucan synthesis

Properties

IUPAC Name |

(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOJMHVEYMQQG-HVYQDZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81N7O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027535 | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54651-05-7 | |

| Record name | Echinocandin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOCANDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Echinocandin B: Chemical Structure and Lipopeptide Nature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and lipopeptide characteristics of Echinocandin B, a foundational molecule in the development of modern antifungal therapies. This document details its physicochemical properties, outlines the experimental methodologies for its structural elucidation, and illustrates key biological and analytical pathways.

Core Chemical Structure and Lipopeptide Classification

This compound is a naturally occurring antifungal compound produced by the fungus Aspergillus nidulans and its close relatives.[1][2] It is classified as a lipopeptide, a class of molecules characterized by a lipid tail attached to a peptide chain.[1][3] This dual nature is fundamental to its mechanism of action and biological activity.

The molecule consists of two primary components:

-

A Cyclic Hexapeptide Core: The peptide portion is a cyclic structure composed of six amino acid residues. These often include non-proteinogenic and hydroxylated amino acids, which are crucial for the molecule's conformation and antifungal properties. The specific amino acids in this compound are L-threonine, 4R,5R-dihydroxy-L-ornithine, 4R-hydroxy-L-proline, 3S,4S-dihydroxy-L-homotyrosine, and 3S-hydroxy-4S-methyl-L-proline.[1][4]

-

A Linoleoyl Side Chain: Attached to the N-terminus of the cyclic peptide is a long-chain fatty acid, specifically linoleic acid.[1][5] This lipid tail acts as an anchor, facilitating the molecule's interaction with the fungal cell membrane, a critical step in its antifungal activity.[1]

The combination of the hydrophilic cyclic peptide and the hydrophobic lipid tail gives this compound its amphipathic properties, which are essential for its biological function.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for its fundamental chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₈₁N₇O₁₆ | [6][7][8] |

| Molecular Weight | 1060.2 g/mol | [5] |

| Exact Mass | 1059.57397952 Da | [5] |

| CAS Number | 54651-05-7 | [6][7] |

| Appearance | Off-white to brownish powder | [9] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [7][9] |

Antifungal Activity

This compound exhibits potent antifungal activity, primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6][7] The following table summarizes its Minimum Inhibitory Concentration (MIC) against a key fungal pathogen.

| Organism | MIC Value (µg/mL) | Source(s) |

| Candida albicans | 3.9 | [8] |

Experimental Protocols for Structural Elucidation

The determination of the intricate chemical structure of this compound requires a multi-faceted analytical approach. The following sections detail the key experimental protocols employed for this purpose.

Amino Acid Analysis of the Cyclic Peptide Core

Objective: To identify and quantify the amino acid residues comprising the cyclic peptide core.

Methodology:

-

Acid Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break the peptide bonds.

-

Derivatization: The resulting free amino acids are derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids, which are amenable to chromatographic analysis.

-

Chromatographic Separation: The PTC-amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention times and peak areas are compared to those of known amino acid standards.

-

Data Analysis: The relative molar ratios of the constituent amino acids are calculated from the integrated peak areas.

Sequencing of the Peptide Core

Objective: To determine the sequence of amino acids in the cyclic peptide. Due to the cyclic nature of the peptide, an initial cleavage is required to generate a linear peptide for sequencing.

Methodology:

-

Partial Hydrolysis or Enzymatic Cleavage: The cyclic peptide is subjected to mild acid hydrolysis or specific enzymatic digestion to generate a mixture of linear peptide fragments.

-

Edman Degradation: The N-terminal amino acid of a linearized peptide fragment is reacted with phenylisothiocyanate (PITC) under basic conditions.[10][11] The resulting PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[10] The thiazolinone is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography.[10][11] This cycle is repeated to sequentially identify the amino acids.[10]

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry can also be employed to sequence peptide fragments. The peptide is ionized, and a specific parent ion is selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.

Analysis of the Fatty Acid Side Chain

Objective: To identify the structure of the lipid component.

Methodology:

-

Hydrolysis: The lipopeptide is subjected to acid or alkaline hydrolysis to cleave the amide bond linking the fatty acid to the peptide.

-

Extraction: The released fatty acid is extracted from the aqueous hydrolysate using an organic solvent (e.g., hexane or diethyl ether).

-

Derivatization: The fatty acid is converted to its methyl ester (FAME) by reaction with a methylating agent (e.g., BF₃ in methanol) to increase its volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAME is analyzed by GC-MS.[12] The retention time of the FAME on the GC column is compared to that of known fatty acid methyl ester standards. The mass spectrum provides information about the molecular weight and fragmentation pattern of the fatty acid, allowing for its definitive identification as linoleic acid.[12]

Overall Structure Confirmation

Objective: To confirm the complete, three-dimensional structure of the intact this compound molecule.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate molecular weight and elemental composition of the intact molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted on a solution of this compound. These experiments provide detailed information about the connectivity of atoms, the stereochemistry, and the overall three-dimensional conformation of the molecule in solution.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a logical workflow for the experimental determination of its lipopeptide nature.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for determining the lipopeptide nature.

References

- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. caymanchem.com [caymanchem.com]

- 9. uniscience.co.kr [uniscience.co.kr]

- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Determination of the structure of the fatty acid chain in a cyclic lipopeptide using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Mechanism of Action of Echinocandin B on β-(1,3)-D-glucan Synthase

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular interactions, inhibitory kinetics, and experimental methodologies related to Echinocandin B's effect on the fungal enzyme β-(1,3)-D-glucan synthase.

Executive Summary

Echinocandins are a cornerstone class of antifungal agents, distinguished by their potent and specific activity against a wide range of pathogenic fungi.[1] Their therapeutic success is rooted in the targeted inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammalian cells, ensuring minimal host toxicity.[2] this compound, a naturally occurring lipopeptide produced by fungi such as Aspergillus nidulans, was the first member of this class to be discovered.[3] It functions as a noncompetitive inhibitor of the synthase, disrupting cell wall biosynthesis and leading to osmotic instability and cell lysis.[2][3][4] This document elucidates this mechanism through quantitative data, detailed experimental protocols, and visual process flows.

Core Mechanism of Action

The antifungal activity of this compound is initiated by its binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme complex is a transmembrane heteromeric glycosyltransferase that catalyzes the polymerization of UDP-glucose into β-(1,3)-D-glucan chains, which are critical structural polymers of the fungal cell wall.[1]

The inhibition by this compound is noncompetitive with respect to the substrate, UDP-glucose.[1][4][5] This means that the inhibitor does not bind to the active site of the enzyme where the substrate would normally bind. Instead, it is believed to bind to a distinct allosteric site on the Fks1p subunit. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive. The consequence is a halt in glucan synthesis, which compromises the structural integrity of the cell wall, ultimately leading to fungal cell death through osmotic lysis.[1][2]

Caption: this compound binds noncompetitively to the Fks1p subunit, inhibiting glucan synthesis.

Quantitative Inhibitory Data

The potency of echinocandins is measured by kinetic parameters such as the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values quantify the concentration of the drug required to achieve a certain level of enzyme inhibition. In drug-resistant fungal strains with mutations in the FKS genes, these values can increase by 50-fold to several thousandfold compared to wild-type strains.[6][7][8]

| Fungal Species | Enzyme Preparation | Drug Class | IC₅₀ | Kᵢ |

| Candida albicans | Microsomal Membranes | Echinocandins | 0.1 - 2.0 ng/mL | ~1 nM |

| Candida glabrata | Microsomal Membranes | Echinocandins | 0.2 - 4.0 ng/mL | ~2 nM |

| Aspergillus fumigatus | Mycelial Extracts | Echinocandins | 1.0 - 10.0 ng/mL | ~5 nM |

| Saccharomyces cerevisiae | Microsomal Membranes | Echinocandins | 0.5 - 5.0 ng/mL | ~3 nM |

Note: Data represents typical ranges for the echinocandin class against susceptible (wild-type) isolates, compiled from kinetic studies. Specific values can vary based on precise assay conditions.

Experimental Protocols

Protocol for β-(1,3)-D-glucan Synthase Activity Assay

This protocol outlines the widely used method for measuring glucan synthase activity by quantifying the incorporation of a radiolabeled substrate into an insoluble glucan product.[9][10]

1. Preparation of Microsomal Fractions:

-

Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., YPAD) to the exponential phase.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Disrupt cells mechanically using a bead beater with glass beads in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at low speed to remove cell debris, then subject the supernatant to ultracentrifugation (e.g., at 100,000 x g) to pellet the microsomal membrane fraction.

-

Resuspend the pellet in a storage buffer and determine the protein concentration.

2. Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Tris buffer (pH 7.5)

-

An activator (e.g., 20-40 μM GTPγS)

-

Bovine Serum Albumin (BSA)

-

The test inhibitor (this compound) diluted in DMSO to various concentrations.

-

The microsomal enzyme preparation (e.g., 3-5 μg of protein).

-

-

Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.

-

Incubate the reaction mixture at 30°C for 60-120 minutes.

3. Product Quantification:

-

Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[11]

-

Collect the acid-insoluble glucan product by vacuum filtration through a glass fiber filter.

-

Wash the filter multiple times with 10% TCA and then with ethanol to remove unincorporated substrate.[10]

-

Dry the filter and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (counts per minute) using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to a no-drug control to determine IC₅₀ values.

Alternative Method: A non-radioactive, high-throughput version of this assay uses aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucan. The resulting fluorescence is proportional to the amount of glucan product formed.[12][13]

Caption: Workflow detailing the radioactive assay for β-(1,3)-D-glucan synthase activity.

Protocol for Kinetic Analysis

To confirm the noncompetitive mode of inhibition, the enzyme assay is performed across a matrix of substrate and inhibitor concentrations.

1. Experimental Setup:

-

Set up multiple series of the glucan synthase activity assay as described in section 4.1.

-

In each series, use a fixed concentration of this compound (including a zero-inhibitor control).

-

Within each series, vary the concentration of the substrate, UDP-glucose, across a range (e.g., from 0.1x to 10x the Kₘ value).

2. Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity (V₀) at each substrate concentration.

-

Plot the data using a double reciprocal (Lineweaver-Burk) plot: 1/V₀ versus 1/[Substrate].

-

Interpretation: For noncompetitive inhibition, the resulting plot will show a series of lines that intersect on the x-axis. This indicates that the inhibitor reduces the maximum velocity (Vₘₐₓ, y-intercept increases) but does not affect the Michaelis constant (Kₘ, x-intercept remains unchanged).[5][14] The inhibition constant (Kᵢ) can be determined from these plots.

Caption: Logical process for determining the noncompetitive inhibition kinetics of this compound.

References

- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Echinocandin - Wikipedia [en.wikipedia.org]

- 5. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. periodicos.capes.gov.br [periodicos.capes.gov.br]

An In-Depth Technical Guide to the Biosynthesis of Echinocandin B in Filamentous Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandin B, a potent antifungal lipopeptide, serves as a crucial precursor for the semi-synthetic drug anidulafungin. Produced by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus, its complex structure arises from a sophisticated biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and regulatory influences. It is designed to be a valuable resource for researchers in natural product biosynthesis, fungal genetics, and antifungal drug development, offering detailed experimental protocols and quantitative data to facilitate further research and strain engineering efforts.

The Genetic Blueprint: this compound Biosynthetic Gene Clusters

The biosynthesis of this compound is orchestrated by genes organized into distinct biosynthetic gene clusters (BGCs). In producing organisms like Aspergillus pachycristatus NRRL 11440 (previously Emericella rugulosa), these genes were initially identified as two separate clusters: the ecd (echinocandin) cluster and the hty (homotyrosine) cluster. However, further genomic analysis has revealed that in some producer strains, such as Aspergillus nidulans NRRL 8112, these genes form a single, contiguous cluster.

The core of the biosynthetic machinery is encoded within the ecd cluster , which contains the gene for the large multi-modular non-ribosomal peptide synthetase (NRPS) responsible for assembling the cyclic hexapeptide core. This cluster also houses genes for the acyl-AMP ligase that initiates the process by activating the lipid side chain, as well as various oxygenases that perform critical hydroxylation steps.

The hty cluster is dedicated to the synthesis of L-homotyrosine, a non-proteinogenic amino acid that is a key building block of the echinocandin core. This cluster contains the necessary enzymes to generate L-homotyrosine from primary metabolic precursors.

The Assembly Line: Key Enzymes and Biosynthetic Steps

The biosynthesis of this compound is a multi-step process initiated by the activation of a linoleic acid side chain and its covalent attachment to the NRPS, followed by the sequential addition and modification of six amino acid residues.

Initiation: The Role of Acyl-AMP Ligase

The pathway commences with the activation of linoleic acid by an acyl-AMP ligase, EcdI . This enzyme adenylates the fatty acid, preparing it for loading onto the first module of the NRPS.

Elongation and Modification: The Non-Ribosomal Peptide Synthetase (NRPS)

The central enzyme in the pathway is the multi-modular NRPS, EcdA . Each module of EcdA is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The adenylation (A) domain of each module selects the correct amino acid substrate, the thiolation (T) domain tethers the activated amino acid, and the condensation (C) domain catalyzes peptide bond formation.

The six amino acid residues incorporated into the this compound core are:

-

L-ornithine

-

L-threonine

-

4-hydroxy-L-proline

-

3,4-dihydroxy-L-homotyrosine

-

L-threonine

-

3-hydroxy-4-methyl-L-proline

Tailoring Reactions: The Oxygenases

A series of oxygenases encoded within the ecd and hty clusters are responsible for the numerous hydroxylation reactions that decorate the peptide core, contributing to the bioactivity and structural complexity of this compound. These enzymes introduce hydroxyl groups at specific positions on the amino acid residues, a critical feature for the antifungal activity of echinocandins.

Quantitative Insights: this compound Production

Efforts to improve the production of this compound have involved both classical mutagenesis and targeted genetic engineering, alongside optimization of fermentation conditions. The following table summarizes reported production titers.

| Strain/Condition | Titer (mg/L) | Reference |

| Aspergillus nidulans ZJB-0817 (Parental Strain) | 750.8 ± 32.0 | |

| Aspergillus nidulans ULN-59 (Mutant Strain) | 1583.1 ± 40.9 | |

| Aspergillus nidulans ULN-59 (Optimized Medium) | 2285.6 ± 35.6 | |

| Aspergillus nidulans ZJB12073 (Mutant Strain) | 1656.3 ± 40.3 | |

| Aspergillus nidulans ZJB12073 (Optimized Medium with Fructose) | 1978.2 | |

| Aspergillus nidulans ZJB12073 (Optimized Medium with Precursors) | 2701.6 ± 31.7 | |

| Aspergillus pachycristatus (Optimized Fermentation with Tween-80) | 2584 | |

| Aspergillus pachycristatus (Optimized Fermentation with Talcum Powder) | 3148 | |

| Aspergillus nidulans NRRL8112 (Overexpression of aniA and aniJ) | 1500 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

CRISPR/Cas9-Mediated Gene Knockout in Aspergillus

This protocol outlines a general procedure for gene knockout in Aspergillus species using the CRISPR/Cas9 system, a powerful tool for functional genomics.

-

Design of single guide RNA (sgRNA):

-

Identify the target gene for knockout.

-

Use a web-based tool (e.g., EuPaGDT) to design sgRNAs targeting the gene of interest. Select sgRNAs with high on-target scores and low off-target potential.

-

-

Construction of the CRISPR/Cas9 plasmid:

-

Synthesize the designed sgRNA sequence.

-

Clone the sgRNA into a Cas9 expression vector suitable for Aspergillus. This vector should contain the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA) and a selectable marker (e.g., ptrA for pyrithiamine resistance).

-

-

Preparation of a repair template:

-

To facilitate homologous recombination-mediated repair, a repair template is required. This can be a linear DNA fragment containing flanking regions homologous to the sequences upstream and downstream of the target gene.

-

-

Protoplast preparation and transformation:

-

Grow the Aspergillus strain in a suitable liquid medium.

-

Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transform the protoplasts with the CRISPR/Cas9 plasmid and the repair template using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and screening of transformants:

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic or selective agent.

-

Isolate individual transformants and screen for the desired gene knockout by PCR using primers flanking the target gene.

-

Confirm the gene knockout by Southern blotting or DNA sequencing.

-

Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans

This protocol describes a method for expressing the this compound gene cluster in a heterologous host, Aspergillus nidulans, a well-established model organism for fungal genetics.

-

Cloning of the biosynthetic gene cluster:

-

Isolate high-quality genomic DNA from the this compound producing strain.

-

Amplify the entire ecd and hty gene clusters using long-range PCR or assemble them from smaller PCR fragments using techniques like fusion PCR or Gibson assembly.

-

-

Vector construction:

-

Clone the assembled gene cluster into an Aspergillus expression vector. Episomal vectors containing the AMA1 sequence are often used for high transformation efficiency and stable maintenance.

-

The genes can be expressed under their native promoters or placed under the control of an inducible promoter, such as the alcA promoter, for controlled expression.

-

-

Transformation of Aspergillus nidulans :

-

Prepare protoplasts of an A. nidulans recipient strain. It is advantageous to use a strain in which endogenous secondary metabolite gene clusters have been deleted to reduce background metabolites.

-

Transform the protoplasts with the expression vector containing the this compound gene cluster.

-

-

Cultivation and analysis:

-

Grow the transformants under conditions that induce the expression of the heterologous genes (e.g., in the presence of an inducer if using an inducible promoter).

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts for the production of this compound and its intermediates using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

-

ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity

This biochemical assay is used to determine the substrate specificity of the adenylation (A) domains of the EcdA NRPS.

-

Protein expression and purification:

-

Clone the gene encoding the A domain of interest into an expression vector (e.g., pET vector for E. coli expression).

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Assay setup:

-

The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

-

The reaction mixture contains the purified A domain, ATP, MgCl₂, [³²P]PPi, and the amino acid substrate to be tested.

-

-

Reaction and detection:

-

Initiate the reaction by adding the enzyme.

-

After a defined incubation period, quench the reaction.

-

Separate the [³²P]ATP formed from the unreacted [³²P]PPi using a method such as charcoal binding.

-

Quantify the amount of [³²P]ATP formed using a scintillation counter.

-

A non-radioactive alternative involves coupling the release of pyrophosphate to the oxidation of NADH, which can be monitored spectrophotometrically. A mass spectrometry-based method using γ-¹⁸O₄-ATP has also been developed.

-

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Figure 1: Biosynthesis pathway of this compound.

Figure 2: Experimental workflow for gene knockout.

Figure 3: Regulatory influences on this compound production.

An In-Depth Technical Guide to the Precursor Amino Acids in Echinocandin B Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor amino acids integral to the biosynthesis of Echinocandin B, a crucial precursor for the semi-synthetic antifungal drug anidulafungin. This document details the core amino acid constituents, the impact of precursor feeding on fermentation yields, and outlines the experimental methodologies used to elucidate the biosynthetic pathway.

The Core Structure: Precursor Amino Acids of this compound

This compound is a complex lipopeptide, its core a cyclic hexapeptide assembled by a non-ribosomal peptide synthetase (NRPS). The structural integrity and biological activity of this compound are dictated by its unique composition of both proteinogenic and non-proteinogenic amino acids. The six amino acids forming the cyclic core are:

-

L-ornithine: The initiation unit for the NRPS assembly line.

-

L-threonine (two residues): Incorporated at two positions within the hexapeptide ring.

-

L-proline: A foundational component of the cyclic structure.

-

L-homotyrosine: A non-proteinogenic amino acid derived from the condensation of 4-hydroxyphenyl-pyruvate and acetate.

-

4-methyl-L-proline: A modified proline residue, with L-leucine serving as its biosynthetic precursor.

These amino acids undergo a series of modifications, including hydroxylations, which are critical for the antifungal activity of the final molecule. The biosynthesis of these non-proteinogenic amino acids is a key area of research for strain improvement and yield optimization.

Quantitative Impact of Precursor Feeding on this compound Production

The supplementation of the fermentation medium with precursor amino acids has been shown to significantly influence the final yield of this compound. The following table summarizes the quantitative data from a study by Hu et al. (2016) on the effects of feeding various precursors to a mutant strain of Aspergillus nidulans ZJB12073.[1]

| Precursor Amino Acid | Concentration (g/L) | This compound Titer (mg/L) | Dry Cell Weight (DCW) (g/L) |

| Control (No addition) | - | 1656.3 ± 40.3 | 62.5 |

| L-Proline | 5 | 1789.5 ± 25.8 | 58.7 |

| L-Ornithine | 5 | 1854.2 ± 33.1 | 73.4 |

| L-Tyrosine | 5 | 2011.7 ± 45.2 | 48.7 |

| L-Threonine | 5 | 1723.6 ± 29.5 | 69.8 |

| L-Leucine | 5 | 1956.4 ± 38.9 | 56.0 |

These results indicate that the addition of L-tyrosine and L-leucine had the most pronounced positive effect on this compound production in this particular mutant strain. Conversely, while L-ornithine and L-threonine increased biomass, they did not lead to a proportional increase in product yield.

Experimental Protocols: Elucidating the Biosynthetic Pathway

A variety of experimental techniques have been employed to identify and characterize the precursor amino acids and the biosynthetic pathway of this compound. While detailed, lab-specific protocols are often proprietary, the following sections outline the principles and general methodologies of key experiments.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules into the final product.

Principle: Stable isotopes, such as ¹³C or ¹⁵N, are incorporated into a precursor amino acid. The producing microorganism is then cultured in a medium containing this labeled precursor. The resulting this compound is isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation. This provides direct evidence of the precursor-product relationship.

General Protocol:

-

Preparation of Labeled Precursor: Obtain or synthesize the desired amino acid with a specific isotopic label (e.g., [¹³C]-L-leucine).

-

Culture Conditions: Prepare a defined fermentation medium for the this compound-producing fungus (e.g., Aspergillus nidulans).

-

Feeding: Introduce the labeled amino acid to the culture at a specific growth phase. The timing and concentration of the feeding are critical parameters to be optimized.

-

Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a set period.

-

Extraction: Harvest the fungal mycelium and/or culture broth and perform a solvent extraction to isolate the lipopeptide fraction containing this compound.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified, labeled this compound using NMR to identify the specific carbon or nitrogen atoms that have incorporated the isotope, or using MS to observe the mass shift corresponding to the incorporated isotope.

Precursor Feeding Experiments

These experiments are designed to assess the impact of supplementing the culture medium with specific amino acids on the yield of this compound.

Principle: By increasing the availability of a specific precursor, it is possible to overcome potential rate-limiting steps in the biosynthetic pathway, leading to an increase in product formation.

General Protocol:

-

Strain and Culture Medium: Utilize a high-yielding strain of the producing fungus and a well-defined fermentation medium.

-

Precursor Addition: Prepare sterile stock solutions of the amino acids to be tested. Add each amino acid to separate fermentation flasks at various concentrations at the time of inoculation or at a specific point during the fermentation.

-

Fermentation: Incubate the cultures under optimized and controlled conditions.

-

Sampling and Analysis: Withdraw samples at regular intervals throughout the fermentation period.

-

Quantification: Extract this compound from the samples and quantify its concentration using a validated analytical method, typically HPLC.

-

Biomass Determination: Measure the dry cell weight to assess the effect of the precursor on fungal growth.

-

Data Analysis: Compare the this compound titers and biomass from the precursor-fed cultures to a control culture without any supplementation.

Identification of the Biosynthetic Gene Cluster

Identifying the genes responsible for this compound biosynthesis is crucial for genetic engineering and strain improvement efforts.

Principle: The genes encoding the enzymes for a specific secondary metabolite are often clustered together on the fungal chromosome. Bioinformatic tools can be used to scan the genome for sequences characteristic of non-ribosomal peptide synthetases (NRPS) and other biosynthetic enzymes.

General Protocol:

-

Genome Sequencing: Sequence the entire genome of the this compound-producing fungus.

-

Bioinformatic Analysis: Use software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Look for clusters containing a large NRPS gene, which is a hallmark of non-ribosomal peptide biosynthesis.

-

Gene Knockout: To confirm the function of a candidate gene cluster, create a targeted gene knockout mutant. This is typically done using homologous recombination or CRISPR-Cas9 gene editing techniques to delete a key gene in the cluster, such as the NRPS gene.

-

Phenotypic Analysis: Compare the metabolite profile of the knockout mutant with that of the wild-type strain. The absence of this compound production in the mutant confirms the involvement of the deleted gene and its cluster in the biosynthesis.

-

Complementation: To further verify the gene's function, reintroduce a functional copy of the deleted gene back into the mutant. The restoration of this compound production confirms the gene's role.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the core steps in the assembly of the this compound hexapeptide core, highlighting the precursor amino acids.

Caption: this compound NRPS assembly line.

Experimental Workflow for Precursor Identification

This diagram outlines a typical workflow for identifying and validating precursor amino acids in this compound biosynthesis.

Caption: Workflow for precursor identification.

This technical guide provides a foundational understanding of the critical role of precursor amino acids in the biosynthesis of this compound. For researchers and professionals in drug development, a thorough comprehension of these biosynthetic pathways and the experimental methodologies to study them is paramount for the rational design of strain improvement strategies and the optimization of fermentation processes to enhance the production of this vital antifungal agent.

References

The Genetic Blueprint of an Antifungal Powerhouse: An In-depth Technical Guide to Echinocandin B Production in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandin B, a potent lipopeptide antifungal agent, serves as a crucial precursor for the semi-synthetic drug anidulafungin. Produced by various species of the fungal genus Aspergillus, the biosynthesis of this complex secondary metabolite is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). Understanding the genetic underpinnings of this compound production is paramount for the rational metabolic engineering of industrial strains to enhance yield and efficiency. This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, detailing the functions of the core genes, the regulatory networks that govern their expression, and quantitative data on production levels. Furthermore, this document outlines key experimental protocols for the genetic manipulation of producer strains and the analysis of this compound, and presents visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this intricate biological process.

The this compound Biosynthetic Gene Cluster: A Coordinated Genetic Cassette

The production of this compound (ECB) is directed by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In Aspergillus pachycristatus (formerly Emericella rugulosa) and Aspergillus nidulans, these clusters are often referred to as the 'ecd' and 'ani' clusters, respectively.[1][2] While initially thought to be two separate clusters in A. pachycristatus ('ecd' and 'hty'), further research revealed them to be a single, coherent BGC.[1][3] A core set of 13 genes within this cluster is actively involved in ECB biosynthesis.[4]

The key components of the ECB BGC include:

-

A Non-Ribosomal Peptide Synthetase (NRPS): The cornerstone of the BGC is the gene encoding a large, multi-domain NRPS enzyme, designated as ecdA or aniA.[5][6] This mega-enzyme is responsible for the assembly of the cyclic hexapeptide core of ECB from its constituent amino acid precursors.

-

Genes for Precursor Biosynthesis: The 'hty' sub-cluster contains genes responsible for the synthesis of L-homotyrosine, a non-proteinogenic amino acid incorporated into the ECB scaffold.[5][7]

-

Tailoring Enzymes: A suite of enzymes, including oxygenases (ecdG, ecdH, ecdK, htyE, htyF), modify the peptide backbone to create the final complex structure of ECB.[5][8]

-

A Transcriptional Activator: The gene ecdJ (or aniJ) encodes a crucial transcriptional activator that positively regulates the expression of the other genes within the BGC.[4][6] Deletion of this gene silences the entire cluster and abolishes ECB production.[4]

Quantitative Analysis of this compound Production

The yield of this compound is a critical parameter in industrial settings. Genetic modifications of the producer strains have demonstrated a significant impact on production titers. Overexpression of the transcriptional activator ecdJ/aniJ or the core NRPS ecdA/aniA has been shown to substantially increase ECB yields.[4][6]

| Strain/Condition | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |

| Aspergillus pachycristatus Wild-Type (initial liquid fermentation) | ~195 | - | [4] |

| Aspergillus pachycristatus OEecdJ (optimized liquid fermentation) | 841 ± 23.11 | 4.3 | [4] |

| Aspergillus pachycristatus OEecdJ (solid-state fermentation) | 1500 | 7.7 | [4] |

| Aspergillus nidulans NRRL8112 Wild-Type | ~50 | - | [6][9] |

| Aspergillus nidulans NRRL8112 OEaniA and OEaniJ (5-L fed-batch fermentation) | 1500 | 30 | [6][9] |

Experimental Protocols

Gene Knockout in Aspergillus using CRISPR/Cas9

This protocol provides a general framework for gene deletion in Aspergillus species. Specific parameters may require optimization depending on the strain and target gene.

1. Design of single guide RNAs (sgRNAs):

- Utilize online tools such as EuPaGDT to design sgRNAs targeting the gene of interest.

- Select sgRNAs with high on-target scores and minimal off-target potential.

2. Construction of the CRISPR/Cas9 plasmid:

- Synthesize the designed sgRNA and clone it into a suitable expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA).

- The plasmid should also contain a selectable marker (e.g., hygromycin resistance).

3. Preparation of a repair template:

- Amplify a DNA fragment containing a selectable marker flanked by 50-bp homology arms corresponding to the regions upstream and downstream of the target gene.

4. Protoplast transformation:

- Grow the Aspergillus strain in a suitable liquid medium to obtain mycelia.

- Treat the mycelia with a lytic enzyme mixture (e.g., Glucanex) to generate protoplasts.

- Co-transform the protoplasts with the CRISPR/Cas9 plasmid and the repair template using a PEG-mediated method.

5. Selection and verification of transformants:

- Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

- Isolate individual colonies and screen for the desired gene knockout by PCR using primers flanking the target region.

- Confirm the gene deletion by Sanger sequencing of the PCR product.

Gene Overexpression in Aspergillus

1. Vector Construction:

- Amplify the coding sequence of the gene of interest (e.g., ecdJ or ecdA) by PCR.

- Clone the amplified gene into an expression vector under the control of a strong constitutive or inducible promoter.

- The vector should also contain a selectable marker.

2. Protoplast Transformation:

- Prepare and transform Aspergillus protoplasts with the overexpression vector as described in the gene knockout protocol.

3. Selection and Verification of Transformants:

- Select transformants on a suitable selective medium.

- Verify the integration of the overexpression cassette by PCR.

- Confirm the increased expression of the target gene by quantitative real-time PCR (qRT-PCR).

Quantification of this compound by HPLC

1. Sample Preparation:

- Extract this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).

- Evaporate the solvent and redissolve the residue in the mobile phase.

2. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of 210 nm.

- Quantification: Generate a standard curve using a certified reference standard of this compound.

Visualizing the Genetic and Biosynthetic Landscape

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound in Aspergillus.

Regulatory Network of the this compound Gene Cluster

Caption: Transcriptional regulation of the this compound gene cluster.

Experimental Workflow for BGC Identification and Characterization

Caption: Workflow for identifying and engineering the this compound BGC.

Conclusion

The genetic framework for this compound biosynthesis in Aspergillus is a well-defined system centered around a large biosynthetic gene cluster. The identification and characterization of the key genes within this cluster, particularly the NRPS ecdA/aniA and the transcriptional activator ecdJ/aniJ, have paved the way for targeted genetic engineering strategies. These approaches have successfully led to significant increases in this compound production, highlighting the potential for further optimization of industrial strains. The experimental protocols and visual models provided in this guide serve as a valuable resource for researchers and professionals in the field, aiming to further unravel the complexities of this compound biosynthesis and to develop more efficient and cost-effective production platforms for this vital antifungal precursor.

References

- 1. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro | Springer Nature Experiments [experiments.springernature.com]

Echinocandin B: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandin B is a naturally occurring lipopeptide antifungal agent belonging to the echinocandin class. First isolated from the fungus Aspergillus nidulans var. echinulatus, it serves as a foundational structure for the development of semi-synthetic echinocandin drugs. This class of antifungals is distinguished by its unique mechanism of action, which involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1][2] This targeted action provides a significant therapeutic window, as mammalian cells lack a cell wall. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are crucial for its solubility, stability, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Data | Reference(s) |

| Molecular Formula | C₅₂H₈₁N₇O₁₆ | [1][3][4] |

| Molecular Weight | 1060.2 g/mol | [1][3] |

| Appearance | Amorphous Powder | [2] |

| Melting Point | 160-163 °C | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility | [2][5][6] |

| Purity (typical) | >95% by HPLC | [2][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections outline representative experimental protocols.

Determination of Melting Point by Capillary Method

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (lyophilized powder)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the amorphous this compound powder is placed in a mortar and finely ground.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating ramp (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A new sample is prepared and heated at a slower, controlled rate (e.g., 1-2 °C/min) approaching the expected melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Determination of Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus and Materials:

-

This compound sample

-

Selected solvents (e.g., Ethanol, Methanol, DMSO, purified water)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of this compound powder is added to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After shaking, the samples are allowed to stand to allow for the sedimentation of excess solid. An aliquot of the supernatant is then carefully removed and centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to further separate any suspended particles.

-

Sample Analysis:

-

A portion of the clear supernatant is carefully withdrawn and filtered through a syringe filter.

-

The filtrate is then diluted with an appropriate mobile phase for HPLC analysis.

-

The concentration of this compound in the filtrate is quantified using a validated HPLC method with a pre-established calibration curve.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and separating it from related impurities.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance.

-

Injection Volume: 10 µL.

Procedure:

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). The test sample is also dissolved in the same solvent.

-

Chromatographic Run: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The chromatogram of the test sample is analyzed to identify the main peak corresponding to this compound and any impurity peaks. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks, often using an area normalization method.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound exerts its antifungal effect by targeting the fungal cell wall, a structure not present in mammalian cells.[7][8] The primary molecular target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall.[7][8]

The inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability and ultimately cell lysis.[7][8]

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound, along with representative experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals involved in the development of new antifungal therapies. The unique mechanism of action, targeting the fungal cell wall, continues to make the echinocandin class a cornerstone of antifungal treatment. The data and methodologies presented herein serve as a valuable resource for further research and development in this critical area of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Noncompetitive Inhibition of Glucan Synthase by Echinocandin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the noncompetitive inhibition of β-1,3-D-glucan synthase by Echinocandin B, a foundational member of the echinocandin class of antifungal agents. This document details the mechanism of action, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of the inhibitory pathway and experimental workflows.

Introduction: The Fungal Cell Wall and Echinocandin Action

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cellular integrity, morphology, and protection against osmotic stress. A key structural component of the cell wall in many pathogenic fungi, such as Candida and Aspergillus species, is β-1,3-D-glucan.[1][2] The synthesis of this polysaccharide is catalyzed by the enzyme complex β-1,3-D-glucan synthase.[1][2] This enzyme is an attractive target for antifungal therapy because it is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.[1][3]

Echinocandins are a class of lipopeptide antifungal drugs that specifically target this pathway.[3][4] this compound, a natural product of fungi like Aspergillus nidulans, is a potent inhibitor of glucan synthase.[1] These drugs act in a noncompetitive manner, disrupting the synthesis of β-1,3-D-glucan, which leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4][5][6]

Mechanism of Noncompetitive Inhibition

Echinocandins exert their antifungal effect by binding to the Fks1p subunit of the multi-subunit glucan synthase enzyme complex.[1][5] This binding event occurs at a site distinct from the active site where the substrate, UDP-glucose, binds. This mode of interaction is the hallmark of a noncompetitive inhibitor.

In kinetic terms, noncompetitive inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This binding reduces the maximum velocity (Vmax) of the enzymatic reaction without altering the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.[7][8] The reduction in Vmax occurs because the inhibitor-bound enzyme is catalytically inactive.

The following diagram illustrates the noncompetitive inhibition of glucan synthase by this compound.

Caption: Mechanism of noncompetitive inhibition of glucan synthase by this compound.

Quantitative Data on Glucan Synthase Inhibition

The potency of echinocandins is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the natural this compound is less prevalent in recent literature compared to its semi-synthetic derivatives, the available information consistently demonstrates potent inhibition.

| Compound | Fungal Species | Assay Type | IC50 (µg/mL) | Ki (nM) | Reference(s) |

| This compound | Candida albicans | In vitro | ~0.2 - 0.6 | N/A | [9] |

| Caspofungin | Candida albicans | In vitro | ~0.002 | ~0.22 | [10] |

| Anidulafungin | Candida albicans | In vitro | ~0.001 | ~0.11 | [10] |

| Micafungin | Candida albicans | In vitro | ~0.0005 | ~0.05 | [10] |

Experimental Protocols

The study of glucan synthase inhibition involves several key experimental procedures. Below are detailed methodologies for these assays.

Preparation of Fungal Microsomal Fractions

This protocol describes the isolation of membrane fractions enriched with glucan synthase activity from fungal cells.

-

Cell Culture: Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic growth phase.

-

Harvesting: Centrifuge the culture to pellet the cells. Wash the cells with a cold, buffered solution (e.g., Tris-HCl with EDTA).

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as glass bead homogenization or a French press.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to remove whole cells and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.

-

-

Storage: Resuspend the microsomal pellet in a storage buffer containing a cryoprotectant like glycerol and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).

Glucan Synthase Activity Assay (Radioactive Method)

This assay measures the incorporation of a radiolabeled glucose substrate into the glucan polymer.[12][13]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Buffer (e.g., 75 mM Tris-HCl, pH 7.5-8.0)

-

Activators (e.g., 20 µM GTPγS, 0.75% bovine serum albumin)

-

Cofactors (e.g., 1 mM EDTA)

-

Varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

The prepared microsomal fraction (e.g., 3-5 µg of protein).

-

-

Initiation: Start the reaction by adding the radiolabeled substrate, UDP-[14C]D-glucose.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of a quenching agent, such as 20% trichloroacetic acid (TCA).[13]

-

Product Collection: Collect the acid-insoluble glucan product by vacuum filtration onto glass microfiber filters.

-

Washing: Wash the filters with 10% TCA followed by 95% ethanol to remove unincorporated substrate.[14]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for a glucan synthase inhibition assay.

Caption: Experimental workflow for a glucan synthase radioactive inhibition assay.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal cells in a sterile medium (e.g., RPMI 1640).

-

Drug Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the plate.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours.

-

Reading: Determine the MIC as the lowest drug concentration in which no visible growth is observed.

Conclusion and Future Perspectives

This compound and its derivatives are powerful, specific inhibitors of fungal β-1,3-D-glucan synthase, acting through a noncompetitive mechanism.[4][7] This targeted action disrupts the integrity of the fungal cell wall, providing a crucial therapeutic strategy for invasive fungal infections. The experimental protocols detailed in this guide provide a framework for the continued study of these compounds and the development of novel glucan synthase inhibitors. Future research may focus on overcoming emerging resistance, which is often linked to mutations in the Fks1p subunit, and on developing orally bioavailable echinocandin analogs to expand their clinical utility.[3][6]

References

- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Echinocandin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 9. researchgate.net [researchgate.net]

- 10. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Structural Elucidation of Echinocandin B: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Echinocandin B, a clinically significant lipopeptide antifungal agent, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the experimental protocols and data analysis required to determine the complex cyclic hexapeptide structure of this natural product.

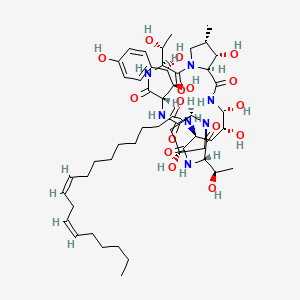

Introduction to this compound

This compound is a member of the echinocandin class of antifungals, which act by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1][2] It is a cyclic lipopeptide produced by the fungus Aspergillus nidulans and related species.[3][4] The core structure of this compound consists of a cyclic hexapeptide with a linoleoyl side chain.[3] The complex nature of this molecule, featuring several non-proteinogenic and hydroxylated amino acid residues, necessitates the use of advanced spectroscopic techniques for its complete structural determination.

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound via NMR spectroscopy follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by sample preparation for NMR analysis. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are then performed to gather data on the chemical environment, connectivity, and spatial proximity of the atoms within the molecule. Finally, the collective data is analyzed to piece together the complete chemical structure.

Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR Data Acquisition and Analysis

A suite of NMR experiments is essential for the complete structural assignment of this compound. These experiments provide complementary information that, when combined, reveals the full picture of the molecule's architecture.

One-Dimensional (1D) NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons present in the molecule, their chemical environments, and their scalar couplings to neighboring protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyls, aromatic, aliphatic).

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying the spin systems of the individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing a map of all C-H single bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the individual amino acid spin systems and establishing the peptide sequence, as well as linking the fatty acid side chain to the peptide core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the three-dimensional conformation of the cyclic peptide and the stereochemistry of the amino acid residues.

The logical relationship between these key 2D NMR experiments and the structural information they provide is illustrated below.

Caption: Relationship between 2D NMR experiments and the derived structural information for this compound.

Quantitative NMR Data for this compound

Note: A complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in a single source. The following tables are presented as a template and are populated with representative data based on the known structure of this compound and typical chemical shifts for similar lipopeptides. For definitive research, it is recommended to acquire and assign the spectra of an authentic sample.

Table 1: ¹H NMR Data for this compound (Representative)

(Solvent: DMSO-d₆, Temperature: 298 K)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Linoleoyl Side Chain | |||

| CH₃ (ω) | 0.85 | t | 7.0 |

| (CH₂)n | 1.2-1.4 | m | - |

| CH=CH | 5.3-5.4 | m | - |

| α-CH₂ | 2.15 | t | 7.5 |

| Cyclic Hexapeptide Core | |||

| Residue 1 (Orn) | |||

| α-H | 4.20 | d | 8.0 |

| β-H | 1.80, 1.95 | m | - |

| γ-H | 3.80 | m | - |

| δ-H | 4.90 | d | 5.0 |

| NH | 8.10 | d | 8.0 |

| Residue 2 (Thr) | |||

| α-H | 4.10 | dd | 8.5, 4.0 |

| β-H | 4.05 | m | - |

| γ-CH₃ | 1.10 | d | 6.5 |

| NH | 7.95 | d | 8.5 |

| Residue 3 (4-OH-Pro) | |||

| α-H | 4.30 | t | 7.5 |

| β-H | 2.00, 2.20 | m | - |

| γ-H | 4.40 | m | - |

| δ-H | 3.50, 3.65 | m | - |

| Residue 4 (3,4-diOH-Hty) | |||

| α-H | 4.50 | d | 7.5 |

| β-H | 2.80, 2.95 | m | - |

| Ar-H | 6.70, 7.10 | d | 8.5 |

| NH | 8.50 | d | 7.5 |

| Residue 5 (Thr) | |||

| α-H | 4.15 | dd | 8.0, 4.5 |

| β-H | 4.10 | m | - |

| γ-CH₃ | 1.15 | d | 6.5 |

| NH | 8.05 | d | 8.0 |

| Residue 6 (3-OH-4-Me-Pro) | |||

| α-H | 4.25 | d | 9.0 |

| β-H | 2.10 | m | - |

| γ-H | 3.90 | m | - |

| δ-H | 3.40, 3.60 | m | - |

| γ-CH₃ | 1.20 | d | 7.0 |

Table 2: ¹³C NMR Data for this compound (Representative)

(Solvent: DMSO-d₆, Temperature: 298 K)

| Position | δ (ppm) |

| Linoleoyl Side Chain | |

| CH₃ (ω) | 14.0 |

| (CH₂)n | 22.0 - 34.0 |

| CH=CH | 128.0 - 130.0 |

| α-CH₂ | 36.0 |

| C=O | 172.5 |

| Cyclic Hexapeptide Core | |

| Residue 1 (Orn) | |

| α-C | 55.0 |

| β-C | 28.0 |

| γ-C | 70.0 |

| δ-C | 85.0 |

| C=O | 171.0 |

| Residue 2 (Thr) | |

| α-C | 59.0 |

| β-C | 67.0 |

| γ-CH₃ | 20.0 |

| C=O | 170.5 |

| Residue 3 (4-OH-Pro) | |

| α-C | 60.0 |

| β-C | 38.0 |

| γ-C | 69.0 |

| δ-C | 46.0 |

| C=O | 172.0 |

| Residue 4 (3,4-diOH-Hty) | |

| α-C | 56.0 |

| β-C | 37.0 |

| Ar-C | 115.0, 130.0 |

| Ar-C-OH | 156.0 |

| C=O | 171.5 |

| Residue 5 (Thr) | |

| α-C | 58.5 |

| β-C | 67.5 |

| γ-CH₃ | 20.5 |

| C=O | 170.0 |

| Residue 6 (3-OH-4-Me-Pro) | |

| α-C | 61.0 |

| β-C | 39.0 |

| γ-C | 75.0 |

| δ-C | 47.0 |

| γ-CH₃ | 18.0 |

| C=O | 172.8 |

Experimental Protocols

Sample Preparation

-

Isolation: this compound is isolated from the fermentation broth of Aspergillus nidulans using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and mass spectrometry.

-

NMR Sample Preparation:

-

A sample of 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the lipopeptide and its low interference in the ¹H NMR spectrum.

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is degassed by bubbling with dry nitrogen gas for a few minutes to remove dissolved oxygen, which can broaden NMR signals.

-

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 s

-

Relaxation Delay: 2 s

-

-

1D ¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

-

2D COSY:

-

Pulse Program: cosygpqf

-

Data Points: 2048 (F2) x 256-512 (F1)

-

Number of Scans: 8-16

-

Spectral Width: 12 ppm in both dimensions

-

-

2D HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Data Points: 2048 (F2) x 256-512 (F1)

-

Number of Scans: 16-32

-

Spectral Width: 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

-

-

2D HMBC:

-

Pulse Program: hmbcgplpndqf

-